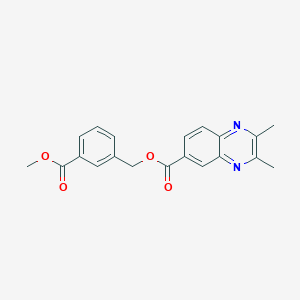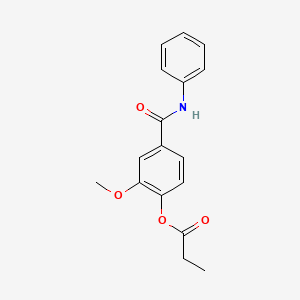![molecular formula C15H12FNO3 B4401917 3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401917.png)
3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
3-{[(2-fluorophenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FAP-1 and is a member of the class of phenyl acetates. FAP-1 has been studied extensively due to its unique properties and potential applications in the fields of medicinal chemistry, drug discovery, and other scientific research areas.
Mecanismo De Acción
The mechanism of action of FAP-1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. FAP-1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
FAP-1 has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FAP-1 inhibits the activity of MMPs, which are involved in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. FAP-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FAP-1 is its potential use as a drug candidate for the treatment of various diseases. FAP-1 has been shown to have potent inhibitory activity against MMPs, which are involved in various disease processes. However, one of the limitations of FAP-1 is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of FAP-1. One potential area of interest is the development of FAP-1 analogs with improved solubility and potency. Another potential area of interest is the investigation of FAP-1 as a diagnostic tool for the detection of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of FAP-1 and its potential therapeutic applications in various disease states.
Conclusion
In conclusion, FAP-1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FAP-1 has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, as well as its potential use as a diagnostic tool. Further studies are needed to fully understand the mechanism of action of FAP-1 and its potential therapeutic applications in various disease states.
Aplicaciones Científicas De Investigación
FAP-1 has been extensively studied for its potential applications in various scientific research areas. One of the primary areas of interest is medicinal chemistry, where FAP-1 has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. FAP-1 has also been studied for its potential use as a diagnostic tool in the field of medical imaging.
Propiedades
IUPAC Name |
[3-[(2-fluorophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)20-12-6-4-5-11(9-12)15(19)17-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCLIACBUQTXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401862.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4401891.png)
![1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401897.png)
![3-chloro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4401901.png)
![4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401909.png)
![4-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4401920.png)
![1-[3-(3-tert-butylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4401925.png)
![N-(2,6-dichlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4401930.png)
![1-{2-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401942.png)
